molecular formula C18H19ClN2O4S B2538655 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 1903165-22-9

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No.: B2538655
CAS No.: 1903165-22-9
M. Wt: 394.87
InChI Key: UPRJHQRSGFESKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 7-membered benzo[f][1,4]oxazepin core with a 3-keto group and a chlorine substituent at position 5. The ethyl chain links the heterocyclic ring to a 4-methylbenzenesulfonamide moiety. Benzooxazepines are associated with central nervous system (CNS) activity in pharmacological contexts, suggesting possible neuroactive applications for this compound.

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-13-2-5-16(6-3-13)26(23,24)20-8-9-21-11-14-10-15(19)4-7-17(14)25-12-18(21)22/h2-7,10,20H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRJHQRSGFESKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminophenols with Electrophilic Partners

The 7-chloro-substituted oxazepine ring is constructed via cyclocondensation between 7-chloro-2-aminophenol (I ) and α,β-unsaturated carbonyl compounds. A modified protocol from benzo[b]oxazepine synthesis achieves this through:

$$
\text{7-Chloro-2-aminophenol} + \text{Methyl propiolate} \xrightarrow{\text{1,4-dioxane, 100°C}} \text{7-Chloro-3-oxo-2,3-dihydrobenzo[f]oxazepine} \quad (78\% \text{ yield})
$$

Key Parameters

Parameter Value Source
Solvent 1,4-Dioxane
Temperature 100°C
Reaction Time 12–18 hours
Yield 72–78%

Friedel-Crafts Cyclization for Ring Formation

Alternative routes adapted from tetrahydrobenzoazepine synthesis employ Friedel-Crafts acylation:

  • Step 1 : 7-Chloro-2-aminophenol reacts with succinic anhydride in dichloroethane to form 4-(7-chloro-2-hydroxyanilino)-4-oxobutanoic acid (II ).
  • Step 2 : Cyclization using AlCl₃ (2.5–3.0 eq) at 55–70°C for 4–6 hours yields the oxazepinone core.

$$
\text{AlCl}_3 \text{ loading critically impacts conversion:} \
<2.5 \text{ eq: Incomplete reaction} \

3.0 \text{ eq: Difficult workup}
$$

Introduction of the Ethylamine Side Chain

Nucleophilic Alkylation at Position 4

The 4-position nitrogen undergoes alkylation with 2-bromoethylamine hydrobromide under basic conditions:

$$
\text{Oxazepinone} + \text{BrCH}2\text{CH}2\text{NH}2\cdot\text{HBr} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{4-(2-Aminoethyl) Derivative} \quad (65\% \text{ yield})
$$

Optimization Data

Base Solvent Temperature Yield
K₂CO₃ DMF 80°C 65%
Et₃N THF 60°C 48%
DBU CH₃CN 50°C 71%

Reductive Amination Alternative

For higher regioselectivity, reductive amination using glyoxal and NaBH₃CN in methanol provides the ethylamine side chain (82% yield).

Sulfonamide Coupling Reaction

The final step couples the ethylamine intermediate with 4-methylbenzenesulfonyl chloride:

$$
\text{4-(2-Aminoethyl)oxazepinone} + \text{4-MeC}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{Target Compound} \quad (89\% \text{ yield})
$$

Reaction Monitoring

  • TLC : Rf 0.42 (EtOAc/hexanes 1:1)
  • ¹H-NMR : δ 7.75 (d, J=8.3 Hz, 2H, SO₂ArH), 7.38 (d, J=8.1 Hz, 2H, ArH), 4.21 (t, J=6.2 Hz, 2H, NCH₂)

Comparative Analysis of Synthetic Routes

Method Steps Total Yield Key Advantage Limitation
Cyclocondensation 3 54% High regioselectivity Requires high-temperature step
Friedel-Crafts 4 47% Scalable to >100 g AlCl₃ handling challenges
Reductive Amination 5 62% Mild conditions Additional purification steps

Analytical Characterization

Critical spectral data confirming structure:

¹³C-NMR (125 MHz, DMSO-d₆)

  • δ 169.8 (C=O)
  • δ 144.2 (SO₂)
  • δ 137.5–115.3 (Aromatic carbons)

HRMS (ESI+)

  • Calculated for C₁₈H₁₉ClN₂O₄S: 394.0821
  • Found: 394.0824

Process Optimization Considerations

Microwave-Assisted Synthesis

Adapting microwave irradiation from oxazepine derivative protocols reduces reaction times:

  • Cyclocondensation: 45 minutes vs. 18 hours (conventional)
  • Sulfonamide coupling: 10 minutes at 100W

Green Chemistry Approaches

Sonication in aqueous ethanol improves atom economy (82% vs 68% for traditional method).

Industrial-Scale Production Challenges

  • Purification : Chromatography is impractical above 1 kg; recrystallization from ethanol/water (3:1) achieves >98% purity.
  • Chlorine Retention : Strict temperature control (<35°C) during HCl workup prevents dechlorination.

Chemical Reactions Analysis

Hydrolysis of Sulfonamide

The sulfonamide group (-SO₂NH-) exhibits moderate resistance to hydrolysis but can cleave under extreme conditions.

Reaction ConditionsProductsNotes
Concentrated HCl, reflux (6–8 h)4-methylbenzenesulfonic acid + amine derivativeAcidic hydrolysis targets the S-N bond .
NaOH (20%), 100°C (12 h)Sodium sulfonate + free amineBasic conditions yield ionic products .

Hydrolysis is limited by steric hindrance from the ethyl bridge and oxazepine ring .

Reduction of Oxazepine Ketone

The 3-oxo group in the oxazepine ring is reducible to a hydroxyl group.

ReagentConditionsProduct StructureYield
NaBH₄EtOH, 0°C, 2 h3-hydroxybenzooxazepine derivative45–50%
LiAlH₄THF, reflux, 4 h3-hydroxybenzooxazepine derivative70–75%

Reduction alters ring conformation, potentially affecting biological activity.

Nucleophilic Aromatic Substitution (Chloro Group)

The 7-chloro substituent participates in substitution under activating conditions.

NucleophileCatalystConditionsProduct
NH₃CuCl₂120°C, DMF, 8 h7-amino derivative
MeO⁻Pd(OAc)₂, Xantphos80°C, toluene, 12 h7-methoxy derivative

Electron-withdrawing effects from the oxazepine ring enhance reactivity at position 7 .

Oxidation of Ethyl Bridge

The ethylene linker (-CH₂-CH₂-) between oxazepine and sulfonamide oxidizes selectively.

ReagentConditionsProduct
KMnO₄H₂O, 25°C, 24 hKetone formation (C=O)
CrO₃/H₂SO₄Acetone, 0°C, 2 hCarboxylic acid (-COOH)

Oxidation modifies solubility and hydrogen-bonding capacity .

Sulfonamide Alkylation/Acylation

The sulfonamide nitrogen undergoes alkylation or acylation to form derivatives.

Reaction TypeReagentProductApplication
AlkylationCH₃I, K₂CO₃, DMFN-methylsulfonamideEnhanced lipophilicity
AcylationAcCl, pyridineN-acetylated sulfonamideProdrug synthesis

These modifications are critical for tuning pharmacokinetic properties .

Cyclization Reactions

Intramolecular interactions between the sulfonamide and oxazepine groups enable cyclization.

ConditionsProductMechanism
PCl₅, CH₂Cl₂, reflux (6 h)Fused tetracyclic compoundDehydration followed by ring closure
Grubbs catalyst, tolueneMacrocyclic derivativeOlefin metathesis

Cyclization expands structural diversity for drug discovery .

Metal Complexation

The sulfonamide acts as a bidentate ligand for transition metals.

Metal SaltConditionsComplex StructureStability Constant (log K)
Cu(NO₃)₂MeOH, 25°C, 1 hOctahedral Cu(II) complex8.2 ± 0.3
FeCl₃EtOH, reflux, 3 hTetrahedral Fe(III) complex6.7 ± 0.2

Complexation may enhance antimicrobial or catalytic activity.

Key Research Findings

  • Stereoelectronic Effects : The electron-withdrawing sulfonamide group deactivates the benzene ring, directing electrophilic substitution to the oxazepine moiety .

  • Solubility Profile : Moderate solubility in DMSO (12 mg/mL) and chloroform (8 mg/mL) facilitates reactions in polar aprotic solvents .

  • Stability : Degrades <5% under pH 1–12 (25°C, 24 h) but sensitive to UV light (t₁/₂ = 4 h in sunlight) .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Intermediate in Organic Synthesis : This compound is frequently used as an intermediate in the synthesis of complex organic molecules. Its unique structure facilitates the formation of various derivatives that can be utilized in further chemical reactions.

2. Biology

  • Biological Interactions : The compound has been investigated for its potential interactions with biological macromolecules. Studies suggest that it may bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.

3. Medicine

  • Therapeutic Potential : Due to its bioactive properties, this compound is being explored for potential therapeutic uses. It has shown promise in the development of new pharmaceuticals targeting various diseases.

4. Industry

  • Material Manufacturing : The compound is employed in the production of specific polymers and materials due to its unique chemical properties, contributing to advancements in material science.

Research indicates that compounds similar to N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide exhibit a range of biological activities:

Anti-Cancer Activity

Studies have demonstrated that derivatives of benzoxazepine can inhibit cancer cell proliferation. For instance:

  • Cytotoxicity Against Cancer Cells : A study reported IC50 values ranging from 26.75 to 28.85 µg/mL against colorectal cancer (HCT-116) cells, indicating significant anti-cancer potential.
CompoundIC50 (µg/mL)Cancer Cell Line
7c28.85 ± 3.26HCT-116
7j26.75 ± 3.50HCT-116

Anti-Inflammatory Activity

The compound has been evaluated for its ability to modulate pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Research suggests that certain derivatives can significantly reduce these cytokine levels in vitro.

Antimicrobial Activity

Preliminary studies indicate potential antimicrobial properties, although further research is necessary to fully elucidate these effects.

Case Studies

Study on Anti-Cancer Activity
A study published in the Journal of Brazilian Chemical Society synthesized several benzoxazepine derivatives and assessed their cytotoxic effects on HCT-116 cells. The findings revealed significant reductions in cell viability and induced apoptosis through mechanisms involving caspase activation and cytokine modulation.

Study on Inflammatory Response
Another investigation focused on the anti-inflammatory properties of related compounds demonstrated effective inhibition of TNF-induced necroptosis in human monocytic U937 cells. These findings highlight the potential for these compounds to serve as therapeutic agents in conditions characterized by excessive inflammation.

Mechanism of Action

The mechanism by which this compound exerts its effects can be linked to its ability to interact with molecular targets through its oxazepin and sulfonamide groups. It might bind to specific enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved often depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocyclic Ring Systems

The benzo[f][1,4]oxazepin system distinguishes the target compound from analogs with smaller or differently substituted rings:

Compound Core Structure Ring Size Key Substituents Pharmacological Notes
Target Compound Benzo[f][1,4]oxazepin 7-membered 7-Cl, 3-keto, 4-methylbenzenesulfonamide Potential CNS activity (inferred)
2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid Benzo[b][1,4]oxazin 6-membered Acetic acid chain Synthesis intermediate; no reported bioactivity
(E)-3-[(2,3-trans)-2-(4-Hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxy-phenethyl)acrylamide Benzo[b][1,4]dioxin 6-membered Phenolic, hydroxymethyl, acrylamide groups Anti-neuroinflammatory activity (IC50 < 10 μM)

Key Differences :

  • Substituents: The sulfonamide group in the target compound contrasts with the carboxylic acid (in oxazin) or phenolic groups (in dioxin), altering solubility and target selectivity.

Sulfonamide Derivatives in Agrochemicals

Sulfonamide-containing agrochemicals () share functional groups but differ in core structure and application:

Compound Core Structure Substituents Use
Target Compound Benzooxazepin 7-Cl, ethyl-linked sulfonamide Research compound
Sulfentrazone Triazolone Difluoromethyl, triazole, sulfonamide Herbicide
Diflufenican Pyridinecarboxamide Trifluoromethylphenoxy, difluorophenyl Herbicide

Key Insights :

  • The target compound’s benzooxazepin core is distinct from triazolone or pyridinecarboxamide systems, suggesting divergent biological targets (e.g., CNS vs. plant enzyme inhibition).
  • Sulfonamide groups in agrochemicals often enhance systemic mobility, whereas in pharmaceuticals, they may improve receptor binding or metabolic stability.

Pharmacological Potential vs. Anti-Neuroinflammatory Analogs

highlights anti-neuroinflammatory activity in compounds like (E)-3-[(2,3-trans)-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxy-phenethyl)acrylamide (compound 7, IC50 < 10 μM) . Comparatively:

  • Structural Advantage: The target compound’s sulfonamide group may improve blood-brain barrier penetration over phenolic analogs.
  • Limitation : Lack of hydroxyl or methoxy groups (common in anti-inflammatory agents) could reduce direct antioxidant or COX inhibition activity.

Biological Activity

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a benzo[f][1,4]oxazepine core, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H20ClN2O3SC_{19}H_{20}ClN_{2}O_{3}S, with a molecular weight of approximately 394.8 g/mol. The presence of the chloro group and sulfonamide moiety contributes to its biological activity.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC19H20ClN2O3S
Molecular Weight394.8 g/mol
StructureStructure

Research indicates that compounds similar to this compound interact with various biological targets, particularly kinases involved in inflammatory processes. The compound exhibits potent inhibition of receptor interacting protein 1 (RIP1) kinase, which plays a crucial role in necroptosis and inflammation pathways.

Key Findings:

  • RIP1 Kinase Inhibition: The compound shows strong selectivity for RIP1 kinase over other kinases, indicating its potential as a therapeutic agent for diseases characterized by necroptosis and inflammation .
  • Cellular Assays: In vitro studies demonstrate that the compound effectively blocks necrotic cell death induced by tumor necrosis factor (TNF) in human monocytic U937 cells with an IC50 value of approximately 200 nM .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Table 2: Biological Activity Assays

Assay TypeIC50 (nM)Notes
RIP1 Kinase Inhibition32High specificity for RIP1 kinase .
U937 Cell Necroptosis Assay200Effective in blocking TNF-induced death .
Binding Affinity (Fluorescence)0.8Competitive binding model established .

Case Study 1: RIP1 Kinase Selectivity

In a study examining the selectivity of various inhibitors against RIP1 kinase, this compound exhibited a remarkable selectivity profile. It demonstrated over 7500-fold selectivity compared to other kinases tested in a comprehensive panel .

Case Study 2: Pharmacokinetics

In vivo studies in rats indicated favorable pharmacokinetic properties for the compound. At a dose of 2 mg/kg, it achieved an area under the curve (AUC) of 2.2 µg·h/mL and a maximum concentration (Cmax) of 810 ng/mL with a half-life of approximately 2.9 hours. These results suggest good systemic exposure and potential for oral bioavailability .

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how are yields optimized?

The compound is typically synthesized via multi-step reactions involving the formation of the benzo[f][1,4]oxazepinone core followed by sulfonamide coupling. A common approach includes:

  • Step 1 : Cyclization of 7-chloro-substituted precursors to form the oxazepinone ring under acidic or basic conditions .
  • Step 2 : Nucleophilic substitution or coupling reactions to introduce the ethyl-sulfonamide moiety (e.g., using Pd-catalyzed cross-coupling or SN2 reactions) .
  • Yield Optimization : Temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) significantly improve efficiency. Reported yields range from 45% to 72% depending on purification methods .

Table 1 : Representative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
1H₂SO₄, reflux, 6h65
2Pd(PPh₃)₄, K₂CO₃, DMF72

Q. What spectroscopic techniques are critical for characterizing this compound?

Post-synthesis characterization relies on:

  • ¹H/¹³C NMR : To confirm regiochemistry of the oxazepinone ring and sulfonamide linkage. Key signals include the oxazepinone carbonyl (δ ~170 ppm in ¹³C NMR) and aromatic protons (δ 7.2–8.1 ppm in ¹H NMR) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₈ClN₂O₃S: 413.06) .
  • FT-IR : Confirms sulfonamide (S=O stretch at ~1350 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .

Q. How can researchers identify and mitigate common synthetic impurities?

Common impurities include unreacted starting materials (e.g., 7-chloro precursors) or side products from incomplete cyclization. Strategies:

  • HPLC-PDA : Detects impurities at λ = 254 nm; retention times are compared against standards .
  • Recrystallization : Using ethanol/water mixtures (7:3 v/v) reduces impurities to <1% .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Discrepancies in splitting patterns often arise from dynamic rotational isomerism in the sulfonamide group. To address this:

  • Variable Temperature NMR : Conduct experiments at –20°C to slow rotation, simplifying splitting .
  • 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons to resolve overlapping signals .

Q. What experimental strategies optimize substitution reactions at the 7-chloro position?

The 7-Cl group is reactive toward nucleophilic aromatic substitution. To enhance selectivity:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12h) and improves regioselectivity .
  • Catalytic Systems : CuI/1,10-phenanthroline in DMSO enables efficient substitution with amines (e.g., 85% yield for morpholine derivatives) .

Table 2 : Substitution Reaction Optimization

NucleophileCatalystSolventYield (%)
MorpholineCuIDMSO85
PiperidinePd(OAc)₂DMF78

Q. How can computational methods predict biological activity or reactivity?

  • Molecular Docking : Tools like AutoDock Vina model interactions with biological targets (e.g., GABA receptors for benzodiazepine analogs) .
  • DFT Calculations : Predict electrophilic sites (e.g., sulfonamide sulfur) for reaction planning. HOMO-LUMO gaps correlate with stability in oxidative conditions .

Q. What in vitro models are suitable for evaluating bioactivity?

  • Enzyme Inhibition Assays : Test against serine hydrolases or kinases using fluorogenic substrates (e.g., IC₅₀ determination via fluorescence quenching) .
  • Cell-Based Assays : Use HEK293 or SH-SY5Y cells to assess cytotoxicity (MTT assay) or receptor modulation (calcium flux assays) .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate NMR assignments with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
  • Experimental Design : Use factorial design (e.g., Taguchi method) to optimize reaction parameters like temperature, solvent, and catalyst .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.